5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Overview
Description
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O3. It is known for its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptors, preventing their activation and subsequent downstream signaling
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, this compound disrupts these pathways, potentially affecting various cellular processes .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid may interact with these receptors and other related biomolecules.
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Given its potential interaction with FGFRs, it may exert its effects at the molecular level through binding interactions with these receptors, leading to their inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxy-2-nitropyridine with ethyl acetoacetate under basic conditions, followed by reduction and cyclization to form the desired product . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, while reduction of the nitro precursor can yield 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Scientific Research Applications
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Methoxy-6-azaindole
- 1H-Pyrrolo[2,3-c]pyridine
Uniqueness
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-5-2-6(9(12)13)11-7(5)4-10-8/h2-4,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTMPCXUIHRSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590500 | |
Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-36-7 | |
Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17288-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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